4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide
Overview
Description
4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Nanocomposite-Based Biosensors
A study by Karimi-Maleh et al. (2014) focused on the development of a biosensor using a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode. This electrode showed significant potential for the electrocatalytic determination of glutathione in the presence of piroxicam, demonstrating the utility of similar benzamide derivatives in biosensing applications (Karimi-Maleh et al., 2014).
2. Catalysis in Alcohol Oxidation
T. Yakura et al. (2018) explored the use of N-isopropyliodobenzamides, closely related to N-isopropyl-4-bromo-2-hydroxymethylbenzamide, as catalysts for the oxidation of benzhydrol to benzophenone. Their study revealed that these compounds could act as highly reactive and environmentally benign catalysts, particularly in the oxidation of benzylic alcohols (Yakura et al., 2018).
3. Synthesis of Quinazolinones
Lanting Xu, Yongwen Jiang, and D. Ma (2012) investigated the CuI/4-hydroxy-L-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide. This process efficiently produced 3-substituted quinazolinones, indicating the potential role of similar benzamide derivatives in facilitating organic synthesis reactions (Xu et al., 2012).
4. Photochemical Reactions
Research by KamigataNobumasa et al. (1979) delved into the photolysis of N-alkyl-o-sulfobenzimides, including derivatives of benzamides. Their findings contribute to understanding the photochemical behavior of these compounds, which could be pivotal in developing photo-responsive materials (KamigataNobumasa et al., 1979).
5. Conformational Studies in Organic Compounds
A study by U. Berg and I. Pettersson (1985) on the conformational equilibria of N,N-diiso-propylbenzamide and its analogues highlights the importance of structural studies in understanding the behavior of similar compounds under various conditions (Berg & Pettersson, 1985).
6. Prodrug Design
Nielsen and Bundgaard (1986) explored 2-hydroxymethylbenzamides as potential prodrug models for amines. This research is crucial in the development of new drug delivery systems, where the stability and reactivity of such compounds are of significant interest (Nielsen & Bundgaard, 1986).
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(15)10-4-3-9(12)5-8(10)6-14/h3-5,7,14H,6H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFRYNUUHUBMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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